molecular formula C4H6BrN B074502 4-Bromobutyronitrile CAS No. 1253-67-4

4-Bromobutyronitrile

Cat. No. B074502
CAS RN: 1253-67-4
M. Wt: 148 g/mol
InChI Key: CQPGDDAKTTWVDD-UHFFFAOYSA-N
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Description

4-Bromobutyronitrile is an organic compound with the linear formula Br(CH2)3CN . It is a colorless to yellow liquid and is used as a precursor for the preparation of cylopropyl cyanide . Its derivative, 4-Bromo-2,2-Diphenyl Butyronitrile, is used as an intermediate for loperamide .


Synthesis Analysis

4-Bromobutyronitrile is used as a precursor for the preparation of cylopropyl cyanide . Its derivative, 4-Bromo-2,2-Diphenyl Butyronitrile, is used as an intermediate for loperamide .


Molecular Structure Analysis

The molecular formula of 4-Bromobutyronitrile is C4H6BrN . The molecular weight is 148.00 g/mol . The structure of the molecule can be represented as Br(CH2)3CN .


Chemical Reactions Analysis

4-Bromobutyronitrile is used as a precursor for the preparation of cylopropyl cyanide . Its derivative, 4-Bromo-2,2-Diphenyl Butyronitrile, is used as an intermediate for loperamide .


Physical And Chemical Properties Analysis

4-Bromobutyronitrile is a liquid at room temperature . It has a refractive index of 1.478 (lit.) . The boiling point is 205 °C (lit.) and the density is 1.489 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds :

    • 4-Bromobutyronitrile is utilized in the synthesis of carbothioamide, an intermediate in many biologically active compounds like febuxostat, demonstrating its importance in medicinal chemistry (Wang et al., 2016).
  • Electrochemical Studies :

    • The electrochemical oxidation of derivatives of bromoaniline, including 4-bromoaniline, was investigated, showcasing 4-Bromobutyronitrile’s role in understanding and developing electrochemical processes (Kádár et al., 2001).
  • Herbicide Resistance in Agriculture :

    • In agricultural research, 4-Bromobutyronitrile derivatives are used to develop herbicide resistance in transgenic plants, indicating its application in improving crop resilience (Stalker et al., 1988).
  • Environmental Health Studies :

    • Studies have investigated the exposure of rural residents to Bromoxynil (a derivative of 4-Bromobutyronitrile), contributing to understanding the environmental health impacts of herbicides (Semchuk et al., 2004).
  • Biomedical and Environmental Applications :

    • 4-Bromobutyronitrile-modified Polyethyleneimine (PEI) microgels have been synthesized for various biomedical and environmental applications, highlighting its role in nanotechnology and materials science (Sahiner et al., 2015).
  • Photovoltaic Devices :

    • 4-Bromobutyronitrile derivatives are used as processing additives to control the phase separation and purity of organic photovoltaic devices, demonstrating its application in renewable energy research (Liu et al., 2012).
  • Anaerobic Biodegradation :

    • The anaerobic biodegradability of bromoxynil, a derivative, has been examined under various conditions, providing insights into the environmental fate of such compounds (Knight et al., 2003).
  • Spectroscopic Investigations :

    • Detailed spectroscopic investigations of 4-Bromo-3-methylbenzonitrile have been conducted to understand its electronic structure and vibrational properties, indicating its role in fundamental chemical research (Shajikumar & Raman, 2018).

Safety And Hazards

4-Bromobutyronitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and respiratory irritation . The flash point is 103 °C (closed cup) .

properties

IUPAC Name

4-bromobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6BrN/c5-3-1-2-4-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPGDDAKTTWVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063786
Record name Butanenitrile, 4-bromo-
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Molecular Weight

148.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Bromobutyronitrile

CAS RN

5332-06-9
Record name 4-Bromobutyronitrile
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Record name 4-Bromobutanenitrile
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Record name 4-Bromobutyronitrile
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Record name Butanenitrile, 4-bromo-
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Record name Butanenitrile, 4-bromo-
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Record name 4-bromobutyronitrile
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Record name 4-BROMOBUTANENITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
457
Citations
MM Rahman, MD Islam, Z Islam… - Journal of the …, 2020 - search.ebscohost.com
… A mixture of 3-amino-6-arylpyridazine (150 mg) and 4-bromobutyronitrile (1.2 eqv.) in DMF (1.0 mL) was heated at 80 ºC for 48 hours. Upon completing the reaction, the reaction mixture …
Number of citations: 1 search.ebscohost.com
PJA Demoen, PAJ Janssen - Journal of the American Chemical …, 1959 - ACS Publications
… to react with 2,2-diphenyl-4-bromobutyronitrile under the conditions described. One series of … (0.2 mole) of 2,2-diphenyl-4-bromobutyronitrile -were refluxed for 8 hours in 150 ml. of …
Number of citations: 9 pubs.acs.org
N Sahiner, S Demirci, M Sahiner, H Al-Lohedan - Applied Surface Science, 2015 - Elsevier
… as 2-bromoethanol (–OH), 4-bromobutyronitrile (–CN), 2-… 224.5 mg/g with 4-bromobutyronitrile for MO. The increase in … mg/g with glycidol, and 349.9 mg/g with 4-bromobutyronitrile. …
Number of citations: 26 www.sciencedirect.com
SO Gang, GC Nam - Bulletin of the Korean Chemical Society, 2000 - koreascience.kr
… By taking advantage of a selective 1,3-alkylation, 1,3bis(cyanopropyl)oxycalix[4]arene 1 was prepared by the reaction of p-t-butylcalix[4]arene and 4-bromobutyronitrile in the presence …
Number of citations: 8 koreascience.kr
HV Secor, RR Izac, SB Hassam… - Journal of Labelled …, 1994 - Wiley Online Library
… the condensation of alkylbenzylamines with 4-bromobutyronitrile. A mixture of products was obtained when methylamine was reacted with 4-bromobutyronitrile. The synthesis of …
MSP Sarma, P Wilson, BA Otter… - … , Nucleotides & Nucleic …, 1995 - Taylor & Francis
The quinazoline C-nucleoside congeners of adenosine (1) and inosine (2) have been obtained by radical-induced addition of 4-bromobutyronitrile to C-ribosyl acrylonitrile 10. A base-…
Number of citations: 8 www.tandfonline.com
BT Cho, NM Yoon - Journal of the Korean Chemical Society, 1983 - koreascience.kr
… However, the selectivity on the reduction of ethyl 3iodopropionate and 4-bromobutyronitrile required the presence of equimolar pyridine to give good yields of ethyl propionate (93 %) …
Number of citations: 0 koreascience.kr
MM Baizer, JL Chruma - The Journal of Organic Chemistry, 1972 - ACS Publications
… cleavages of carbon tetrachloride,ethyl trichloroacetate, ethyl bromoacetate, allyl chloride and bromide, benzyl chloride and bromide,ethyl 4-bromobutyrate, 4-bromobutyronitrile, and …
Number of citations: 173 pubs.acs.org
PM Marcos, CS Proenca, FA Teixeira, JR Ascenso… - Tetrahedron, 2013 - Elsevier
… Direct O-alkylation of the parent compounds p-tert-butyldihomooxacalix[4]arene (1) and p-tert-butylhexahomotrioxacalix[3]arene (3) with 4-bromobutyronitrile and K 2 CO 3 in …
Number of citations: 12 www.sciencedirect.com
D Türker, E Üstün, S Günal, H Yıldız… - Archiv der …, 2022 - Wiley Online Library
… The reaction of N-substituted benzimidazole with 4-bromobutyronitrile gives the corresponding benzimidazolium salts as N-heterocyclic carbene (NHC) precursors. Silver(I) carbene …
Number of citations: 8 onlinelibrary.wiley.com

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